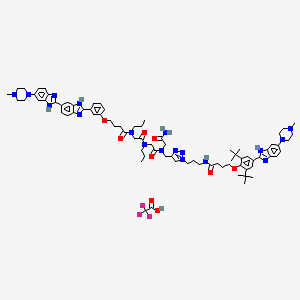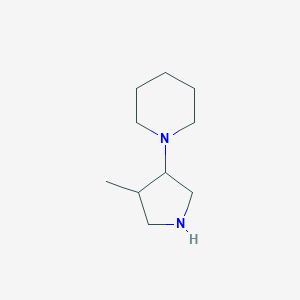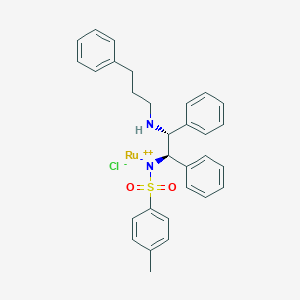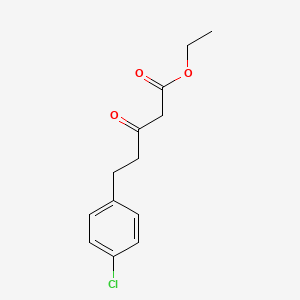![molecular formula C22H31NO5 B12432869 (1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[10.5.0.01,5.02,16.06,10]heptadecan-8-ona es una molécula orgánica compleja con una estructura única. Este compuesto se caracteriza por su marco pentacíclico, que incluye múltiples átomos de oxígeno y nitrógeno, así como varios grupos funcionales como oxolanona y grupos etilo. La intrincada estructura de este compuesto lo convierte en un objeto de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[10.5.0.01,5.02,16.06,10]heptadecan-8-ona típicamente implica múltiples pasos, incluyendo reacciones de ciclización, oxidación y sustitución. Los materiales de partida a menudo incluyen moléculas orgánicas simples que experimentan una serie de transformaciones bajo condiciones específicas para formar el compuesto deseado. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y disolventes como diclorometano y etanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reacciones de flujo continuo, donde los reactivos se introducen continuamente en un reactor y el producto se elimina continuamente. Este método permite un mejor control de las condiciones de reacción y puede conducir a una producción más eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[10.5.0.01,5.02,16.06,10]heptadecan-8-ona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: La presencia de múltiples átomos de oxígeno permite reacciones de oxidación, que pueden conducir a la formación de nuevos grupos funcionales.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases. Las condiciones de reacción pueden variar según la transformación deseada, pero típicamente implican temperaturas controladas y disolventes específicos.
Principales productos
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes.
Aplicaciones Científicas De Investigación
El compuesto (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[10.5.0.01,5.02,16.06,10]heptadecan-8-ona tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto puede estudiarse por su posible actividad biológica, incluyendo sus interacciones con enzimas y otras biomoléculas.
Medicina: La investigación puede centrarse en sus posibles efectos terapéuticos, como su capacidad para interactuar con dianas moleculares específicas en el cuerpo.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales o como precursor para la síntesis de otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo por el cual (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[10.5.0.01,5.02,16.06,10]heptadecan-8-ona ejerce sus efectos implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en diversas vías biológicas. La estructura única del compuesto le permite unirse a estas dianas con alta especificidad, lo que lleva a cambios en su actividad y efectos biológicos posteriores.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[10.5.0.01,5.02,16.06,10]heptadecan-8-ona incluyen otras moléculas pentacíclicas con grupos funcionales y características estructurales similares. Algunos ejemplos incluyen:
- Trifluorotolueno
- Dimer de metileno de la lactama de pregabalina
Singularidad
Lo que distingue a (1S)-11-etil-7-metil-3-(4-metil-5-oxooxolan-2-il)-9,17-dioxa-2-azapentaciclo[105001,502,1606,10]heptadecan-8-ona de compuestos similares es su disposición específica de grupos funcionales y la presencia de múltiples átomos de oxígeno y nitrógeno dentro de su marco pentacíclico.
Propiedades
Fórmula molecular |
C22H31NO5 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one |
InChI |
InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,22-/m0/s1 |
Clave InChI |
RRHMLMRBONYJOT-BMVYPHNVSA-N |
SMILES isomérico |
CCC1C2CCCC3N4[C@@]2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |
SMILES canónico |
CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12432814.png)




![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)
![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
